molecular formula C42H56N10O9S B15130364 Met5-enkephalin-Arg-Phe

Met5-enkephalin-Arg-Phe

Cat. No.: B15130364
M. Wt: 877.0 g/mol
InChI Key: KTQKWSPZOZKAEE-UHFFFAOYSA-N
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Description

Met5-enkephalin-Arg-Phe is a naturally occurring heptapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe. It is an endogenous opioid peptide that plays a significant role in pain modulation and various physiological processes. This compound is found in high amounts in the brain of rats, cattle, and humans, and it acts as an opioid agonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Met5-enkephalin-Arg-Phe involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product undergoes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Met5-enkephalin-Arg-Phe undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized or reduced forms of this compound, which can be analyzed to understand the compound’s behavior under different chemical environments .

Scientific Research Applications

Met5-enkephalin-Arg-Phe has a wide range of scientific research applications:

Mechanism of Action

Met5-enkephalin-Arg-Phe exerts its effects by binding to opioid receptors, primarily the delta and mu receptors. This binding leads to the activation of G-protein-coupled receptors, which in turn modulate the release of neurotransmitters and inhibit pain signals. The compound also influences cell proliferation and immune responses through the upregulation of cyclin-dependent kinases p16 and p21 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Met5-enkephalin-Arg-Phe is unique due to its heptapeptide structure, which provides higher affinity and selectivity for opioid receptors compared to its pentapeptide counterparts. This structural difference enhances its potency and efficacy in modulating pain and other physiological processes .

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56N10O9S/c1-62-20-18-32(39(58)50-31(13-8-19-46-42(44)45)38(57)52-34(41(60)61)23-27-11-6-3-7-12-27)51-40(59)33(22-26-9-4-2-5-10-26)49-36(55)25-47-35(54)24-48-37(56)30(43)21-28-14-16-29(53)17-15-28/h2-7,9-12,14-17,30-34,53H,8,13,18-25,43H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,44,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQKWSPZOZKAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56N10O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

877.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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